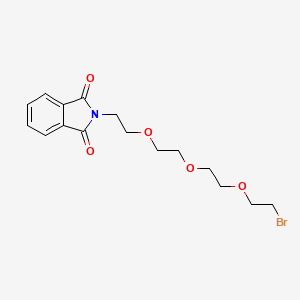

Bromo-PEG3-phthalimide

Description

Overview of Polyethylene (B3416737) glycol (PEG) Linkers in Advanced Chemical Synthesis

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their unique properties, including water solubility, biocompatibility, and flexibility, make them indispensable in various scientific fields such as drug delivery, bioconjugation, and materials science. chempep.comcreativepegworks.com The development of PEG linkers dates back to the 1970s when they were first used to extend the circulation time of proteins. chempep.com Since the 1990s, the synthesis of monodisperse PEG linkers, which have a precise and fixed molecular weight, has allowed for more controlled and precise bioconjugation strategies. chempep.combiochempeg.com

PEG linkers can be engineered with a wide array of reactive terminal groups, such as amines, carboxyls, and azides, allowing them to connect with various molecules. precisepeg.com The length of the PEG chain is a critical factor that influences the properties of the resulting conjugate. creativepegworks.com Shorter chains are often used for labeling, while longer chains can improve solubility and reduce the immune response to therapeutic molecules. precisepeg.com The hydrophilic nature of PEG linkers enhances the water solubility of hydrophobic compounds they are attached to. fcad.com This property is particularly advantageous in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where solubility and stability in the body are crucial. biochempeg.combroadpharm.com

Phthalimide (B116566) as a Protected Amine in Organic Synthesis

The phthalimide group serves as a robust protecting group for primary amines in organic synthesis. fiveable.me This strategy, known as the Gabriel synthesis, prevents unwanted side reactions at the amine nitrogen. fiveable.methieme-connect.de The stability of the phthalimide group allows it to withstand various reaction conditions, yet it can be removed when needed to reveal the primary amine. thieme-connect.de

The primary method for synthesizing phthalimides involves the reaction of phthalic anhydride (B1165640) with a primary amine at high temperatures. organic-chemistry.orgchemicalbook.com Alternatively, N-alkylation of potassium phthalimide with alkyl halides is a common method. organic-chemistry.orgchemicalbook.com The phthalimido group is electron-withdrawing, which can influence the reactivity of nearby C-H bonds. acs.org Deprotection, or the removal of the phthalimide group, is typically achieved through hydrazinolysis or basic hydrolysis to release the desired primary amine. thieme-connect.deorganic-chemistry.org This controlled release is a key feature in its application in complex syntheses, including peptide synthesis. organic-chemistry.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO5/c17-5-7-21-9-11-23-12-10-22-8-6-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOLNBOFVBOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bromo Peg3 Phthalimide

Precursor Synthesis: Bromo-Terminated Polyethylene (B3416737) Glycols

The foundation of Bromo-PEG3-phthalimide synthesis is the creation of a well-defined bromo-terminated PEG chain. This precursor dictates the length and properties of the linker. Two primary strategies are employed: direct modification of existing PEGs and controlled polymerization to build the chain from the ground up.

Bromination of PEG Hydroxyl Groups

The most direct route to bromo-terminated PEGs involves the chemical conversion of the terminal hydroxyl (-OH) groups of a pre-existing polyethylene glycol molecule into bromide (-Br) groups. This transformation is a standard nucleophilic substitution where the hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion.

Several reagents and conditions have been developed for this purpose. A common approach involves reacting the PEG with reagents like 2-bromo acetyl bromide in the presence of a base such as triethylamine. researchgate.net Another established method utilizes a combination of diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) as a deoxyfluorinating agent, which in the presence of a bromide source like tetrabutylammonium (B224687) bromide (TBAB), effectively brominates the hydroxyl groups. rsc.orgresearchgate.net The efficiency of this reaction can be enhanced with the addition of a non-nucleophilic base like 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU). rsc.orgresearchgate.net Studies have shown that optimizing the molar ratios of these reagents and the reaction time is crucial for achieving quantitative conversion while maintaining the polymer's structural integrity. rsc.orgresearchgate.net

Table 1: Comparison of Common Bromination Methods for PEG Hydroxyl Groups

| Reagent System | Typical Reaction Conditions | Advantages | Considerations |

|---|---|---|---|

| PBr₃ (Phosphorus tribromide) | Anhydrous solvent (e.g., DCM, THF), often at reduced temperatures (0 °C to RT). | Readily available and effective for primary alcohols. | Can be harsh; requires careful handling due to reactivity with water. |

| CBr₄ / PPh₃ (Appel Reaction) | Anhydrous solvent (e.g., DCM, acetonitrile), RT. | Mild conditions, high yields. | Generates triphenylphosphine (B44618) oxide as a byproduct, which can complicate purification. |

| XtalFluor-E / TBAB / DBU | Dichloromethane (DCM) solvent, Room Temperature (RT), 24h. researchgate.net | High efficiency and quantitative conversion under mild conditions. rsc.orgresearchgate.net | Requires multiple reagents; optimization of molar ratios is necessary. rsc.orgresearchgate.net |

| 2-Bromo acetyl bromide / Triethylamine | Reaction performed on an ice bath, followed by stirring at RT for 24h. researchgate.net | Facilitates esterification followed by substitution. | Potential for side reactions; requires protection from light. researchgate.net |

Controlled Polymerization for Defined PEG Architectures

To achieve a precise PEG length, such as the triethylene glycol unit in this compound, controlled polymerization techniques are superior to using polydisperse PEG starting materials. These methods build the polymer chain monomer by monomer, allowing for exact control over the molecular weight and architecture.

Anionic polymerization, initiated by a species like an alkoxide, is a powerful method for synthesizing PEGs with a narrow molecular weight distribution. rsc.org By using an initiator containing a latent functional group, specific end-group functionality can be incorporated. rsc.org Another advanced approach is Atom Transfer Radical Polymerization (ATRP), which enables the synthesis of well-defined, complex polymer architectures, including linear or star-shaped PEGs. researchgate.net These controlled polymerization techniques are essential for producing monodisperse PEG precursors, ensuring the final this compound product is uniform in length. The ability to create various PEG architectures, such as linear, branched, or multi-arm structures, has significantly expanded their applications. nih.gov

Phthalimide (B116566) Introduction via Nucleophilic Substitution

With the bromo-terminated PEG precursor in hand, the next critical step is the introduction of the phthalimide group. This is typically achieved through a nucleophilic substitution reaction where the phthalimide anion acts as the nucleophile, displacing the bromide from the PEG chain.

Gabriel Synthesis Variants for PEGylated Amine Protection

The Gabriel synthesis is a classic and highly effective method for converting primary alkyl halides into primary amines. wikipedia.org In the context of this compound synthesis, it serves to install a protected primary amine. The reaction involves N-alkylation of a phthalimide salt, typically potassium phthalimide, with the bromo-terminated PEG. wikipedia.orgorganic-chemistry.org

The process begins with the deprotonation of phthalimide using a base like potassium hydroxide (B78521) (KOH) or potassium hydride (KH) to form the potassium phthalimide salt. byjus.commasterorganicchemistry.com This salt contains a potent nitrogen nucleophile. The phthalimide anion then attacks the carbon atom bonded to the bromine on the PEG chain in a classic SN2 reaction, displacing the bromide and forming the N-alkylated phthalimide product, this compound. masterorganicchemistry.comlibretexts.org A key advantage of this method is that the resulting N-alkyl phthalimide is no longer nucleophilic, which prevents the over-alkylation that often plagues amine synthesis via direct alkylation of ammonia. byjus.commasterorganicchemistry.com The phthalimide group acts as an effective protecting group for the primary amine, which can later be deprotected, often using hydrazine (B178648) in what is known as the Ing–Manske procedure. wikipedia.org

Optimization of Phthalimidation Reaction Conditions

The efficiency of the phthalimidation step depends on several reaction parameters that must be carefully optimized. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) are often used as they can solvate the potassium phthalimide salt and facilitate the SN2 reaction.

Reaction temperature and time are also key variables. For instance, the synthesis of β-bromoethylphthalimide from ethylene (B1197577) dibromide involves heating the reactants at high temperatures (180–190°C) for an extended period (12 hours) to drive the reaction to completion. orgsyn.org While conditions for PEGylated substrates may be milder to prevent polymer degradation, elevated temperatures are generally required. The molar ratio of the reactants is another important factor; an excess of the alkyl halide is sometimes used to ensure complete consumption of the phthalimide salt. orgsyn.org Careful control over these conditions is necessary to maximize the yield of the desired N-alkylated product while minimizing potential side reactions.

Table 2: Key Parameters for Optimization of the Phthalimidation Reaction

| Parameter | Typical Conditions/Reagents | Impact on Reaction |

|---|---|---|

| Base for Phthalimide Deprotonation | Potassium hydroxide (KOH), Potassium hydride (KH), Sodium hydride (NaH). masterorganicchemistry.com | Determines the formation rate and concentration of the nucleophilic phthalimide anion. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). | Solvates the reactants and influences the SN2 reaction rate. |

| Temperature | Ranges from room temperature to elevated temperatures (e.g., 80-190°C). orgsyn.org | Affects reaction kinetics; higher temperatures increase the rate but may lead to side products or degradation. |

| Reaction Time | Several hours to overnight (e.g., 12 hours). orgsyn.org | Must be sufficient for the reaction to reach completion. Monitored by techniques like TLC or LC-MS. |

| Molar Ratio | Often a slight excess of the bromo-PEG precursor relative to potassium phthalimide. orgsyn.org | Influences reaction equilibrium and ensures complete conversion of the limiting reagent. |

Purification and Isolation Techniques in the Synthesis of this compound

The final stage in producing this compound is the purification and isolation of the target compound from the reaction mixture. This step is crucial for removing unreacted starting materials, such as excess bromo-PEG or potassium phthalimide, as well as any byproducts formed during the synthesis. Given the PEGylated nature of the molecule, a combination of chromatographic and non-chromatographic techniques is often employed.

Chromatographic methods are powerful tools for separating molecules based on differences in their physicochemical properties. mdpi.com

Size-Exclusion Chromatography (SEC) is effective for separating molecules based on their hydrodynamic volume. nih.gov It can be used to remove smaller impurities like unreacted phthalimide salts from the larger PEGylated product. nih.gov

Reverse Phase Chromatography (RPC) separates compounds based on hydrophobicity. This technique can effectively distinguish between the more hydrophobic this compound and the more hydrophilic bromo-PEG precursor.

Ion-Exchange Chromatography (IEX) separates molecules based on charge and can be useful for removing any charged impurities from the neutral product. nih.gov

Non-chromatographic techniques are also valuable, particularly for initial workup and large-scale purification.

Precipitation/Recrystallization is a common method where the crude product is dissolved in a suitable solvent and then precipitated by adding a non-solvent (e.g., cold diethyl ether), leaving impurities behind in the solution. researchgate.net

Extraction can be used to partition the product between two immiscible liquid phases, separating it from impurities with different solubilities.

Ultrafiltration and Dialysis are membrane-based techniques that separate molecules based on size and are particularly useful for removing low molecular weight contaminants from PEGylated products. mdpi.comnih.gov

The choice of purification strategy depends on the scale of the synthesis and the specific impurities present, often requiring a multi-step approach to achieve the desired level of purity. rsc.org

Table 3: Summary of Purification and Isolation Techniques

| Technique | Principle of Separation | Application in this compound Synthesis |

|---|---|---|

| Precipitation/Recrystallization | Differential solubility in a solvent/non-solvent system. researchgate.net | Effective for initial purification and isolation of the solid product from soluble impurities. |

| Liquid-Liquid Extraction | Differential partitioning between two immiscible liquid phases. | Used to remove water-soluble salts (e.g., KBr) and other polar or nonpolar impurities. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size and hydrodynamic volume. nih.gov | Removes unreacted small molecules like phthalimide or salts from the larger PEG product. |

| Reverse Phase Chromatography (RPC) | Separation based on hydrophobicity. | Separates the target compound from less hydrophobic precursors (bromo-PEG) or more hydrophobic byproducts. |

| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff using a semipermeable membrane. mdpi.com | Efficient for removing small inorganic salts and low molecular weight organic impurities. nih.gov |

Chemical Transformations and Reactivity of Bromo Peg3 Phthalimide

Selective Deprotection of the Phthalimide (B116566) Moiety

The phthalimide group serves as a robust protecting group for the primary amine. Its removal is a critical step to unmask the amine for subsequent conjugation reactions, such as amidation with carboxylic acids or activated esters. The deprotection strategy must be chosen carefully to ensure high yield and purity of the resulting amino-PEGylated compound, while preserving the integrity of other functional groups in the molecule.

Hydrazinolysis is the most traditional and widely employed method for the cleavage of the phthalimide group. organic-chemistry.orgmasterorganicchemistry.com The reaction, often referred to as the Ing-Manske procedure, involves treating the phthalimide-protected compound with hydrazine (B178648) (N₂H₄) or hydrazine hydrate. masterorganicchemistry.comresearchgate.net The mechanism proceeds via nucleophilic attack of the hydrazine on one of the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, five-membered cyclic hydrazide byproduct (phthalhydrazide), which precipitates from many organic solvents, driving the reaction to completion and liberating the desired primary amine. masterorganicchemistry.com

A general protocol for the deprotection of phthalimide-protected polyethylene (B3416737) glycol (PEG) compounds involves dissolving the substrate in a solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) and adding an excess of aqueous hydrazine. rsc.org The reaction is typically stirred at room temperature or gently heated for several hours. rsc.org

Table 1: Representative Hydrazinolysis Conditions for Phthalimide Deprotection

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Aqueous Hydrazine (40 eq.) | THF | Room Temp. | 4 h | 70-85% | rsc.org |

While effective, a significant drawback of hydrazinolysis is the high basicity and nucleophilicity of hydrazine, which can lead to side reactions if other sensitive functional groups are present in the substrate. researchgate.net

To overcome the limitations of hydrazinolysis, several milder and more selective methods for phthalimide deprotection have been developed. These alternatives are particularly valuable when working with base-sensitive substrates or in peptide synthesis where racemization is a concern. organic-chemistry.orgorganic-chemistry.org

One of the most effective alternatives is a two-stage, one-flask operation using sodium borohydride (B1222165) (NaBH₄) followed by treatment with an acid, such as acetic acid. organic-chemistry.orgmdma.ch In the first stage, NaBH₄ reduces one of the phthalimide carbonyl groups to a hydroxyl group, forming an intermediate o-hydroxymethyl benzamide. Subsequent acidification catalyzes the lactonization of this intermediate to form phthalide (B148349), with concomitant release of the free primary amine. organic-chemistry.org This method proceeds under near-neutral conditions and avoids the harshness of hydrazine. organic-chemistry.orgmdma.ch

Other nucleophilic amines can also serve as deprotecting agents. Reagents like ethylenediamine (B42938) or methylamine (B109427) in aqueous or alcoholic solutions can effectively cleave the phthalimide group under milder conditions than hydrazine. chemicalforums.comchemicalbook.com For specialized applications, such as in oligonucleotide synthesis on solid supports, systems like AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine) have been shown to efficiently deprotect phthalimidyl amino linkers. trilinkbiotech.com

Table 2: Comparison of Alternative Phthalimide Deprotection Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Reductive Cleavage | 1. Sodium Borohydride (NaBH₄) in 2-propanol/H₂O2. Acetic Acid | Mild, near-neutral conditions; avoids racemization. | organic-chemistry.orgmdma.ch |

| Aminolysis (AMA) | Ammonium Hydroxide / Methylamine | Fast and efficient, particularly for solid-phase synthesis. | trilinkbiotech.com |

Following the deprotection reaction, it is crucial to assess the conversion of the starting material and the purity of the resulting amine product. The primary byproducts of the deprotection must be efficiently removed. In hydrazinolysis, the phthalhydrazide (B32825) byproduct is often insoluble and can be removed by filtration. For the NaBH₄ method, the phthalide byproduct is neutral and can be easily removed from the desired water-soluble amine product through an organic extraction. organic-chemistry.org

The success of the deprotection can be monitored using standard analytical techniques. Thin-layer chromatography (TLC) can show the disappearance of the starting phthalimide and the appearance of the more polar amine product. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are employed to determine the percentage conversion and identify any remaining starting material or side products. The identity of the final product is typically confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nucleophilic Substitution Reactions of the Bromine Atom

The terminal bromine atom in Bromo-PEG3-phthalimide is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. axispharm.com This allows for the conjugation of the linker to a variety of nucleophiles through an Sₙ2 reaction mechanism. masterorganicchemistry.comyoutube.com The reactivity of the bromo group is generally orthogonal to the phthalimide deprotection, meaning the substitution can be performed while the amine is still protected.

The reaction of the alkyl bromide with primary or secondary amines leads to the formation of a new carbon-nitrogen bond, resulting in a secondary or tertiary amine, respectively. This reaction is a cornerstone of the Gabriel synthesis of primary amines, where potassium phthalimide itself acts as the nitrogen nucleophile to displace an alkyl halide. masterorganicchemistry.com In the context of this compound, the bromo group readily reacts with external amine nucleophiles. axispharm.com The reaction rate is dependent on the nucleophilicity of the amine, steric hindrance, and the reaction conditions (solvent, temperature).

Thiol (-SH) groups, particularly in the form of their conjugate base, the thiolate anion (-S⁻), are excellent nucleophiles. broadpharm.com They react efficiently with the alkyl bromide of this compound to form a stable thioether (sulfide) bond. axispharm.comaxispharm.comprecisepeg.com This reaction is widely used for the site-selective modification of cysteine residues in proteins and peptides. nih.gov

The reaction rate is highly pH-dependent. Thiol-alkylation reactions are significantly faster at pH values above the pKa of the thiol group (typically ~8.5 for cysteine), where a significant concentration of the more nucleophilic thiolate anion exists. nih.gov By controlling the pH, a high degree of selectivity can be achieved. For instance, a study comparing the reactivity of bromoacetyl groups with thiols showed that the reaction proceeds efficiently at pH 9.0, while being significantly slower at a more neutral pH of 6.5. researchgate.netnih.gov This allows for selective conjugation to thiols even in the presence of other nucleophiles like amines. researchgate.netnih.gov

Table 3: Reactivity of the Bromo Group with Nucleophiles

| Nucleophile | Functional Group | Resulting Linkage | Key Conditions | Reference |

|---|---|---|---|---|

| Amine | R-NH₂ | Secondary Amine (R-NH-CH₂-) | Base may be required | youtube.comaxispharm.com |

Strategic Functional Group Interconversions

Beyond its role as a simple linker, this compound can be involved in strategic functional group interconversions that further expand its synthetic utility. The distinct reactivity of its termini allows for their transformation into other functional groups, enabling the creation of a wider array of molecular constructs.

For example, after the initial reaction at the bromo-terminus, the newly liberated primary amine (from phthalimide deprotection) can undergo a host of well-established chemical transformations. It can be acylated to form amides, reductively aminated to form secondary amines, or used in the formation of various heterocyclic structures.

Table 2: Potential Functional Group Interconversions of the Amine Terminus

| Starting Group | Reagent(s) | Resulting Functional Group |

| Primary Amine | Carboxylic Acid (R-COOH) + Coupling Agent | Amide |

| Primary Amine | Aldehyde/Ketone (R-CHO/R-CO-R') + Reducing Agent | Secondary/Tertiary Amine |

| Primary Amine | Isothiocyanate (R-NCS) | Thiourea |

This table outlines some of the common and strategic transformations possible from the amine functionality derived from this compound.

The bromo-terminus also offers avenues for functional group interconversion, although direct nucleophilic substitution is its most common application. For instance, it could be converted to an azide (B81097), which can then participate in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition. This would transform the linker into a tool for bioorthogonal ligation, a powerful strategy for labeling and modifying biological molecules in their native environment.

The strategic application of this compound's inherent reactivity and its potential for further functional group interconversions underscore its significance as a versatile building block in modern organic and medicinal chemistry. The ability to perform sequential and selective chemical modifications is a critical advantage in the synthesis of precisely defined and functional molecules for a variety of applications, from targeted drug delivery to the development of advanced biomaterials.

Advanced Applications in Chemical Biology and Material Science

Linker Design and Utilization in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. These chimeric molecules consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a crucial component, as its composition and length significantly influence the efficacy and selectivity of the PROTAC.

PROTAC Linker Chemistry and Architecture

The linker in a PROTAC molecule is far more than a simple spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The architecture of the linker, including its length, rigidity, and solubility, dictates the spatial orientation of the two recruited proteins, which is critical for efficient ubiquitination and subsequent degradation of the target.

Bromo-PEG3-phthalimide serves as a versatile precursor for PROTAC linkers. The key features of this compound that contribute to its utility in PROTAC design are:

Polyethylene (B3416737) Glycol (PEG) Spacer: The PEG3 chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability. The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable ternary complex. The specific length of the PEG linker is a critical parameter that is often optimized to achieve maximal degradation potency. For instance, studies on Bromodomain and Extra-Terminal (BET) protein degraders have shown that variations in PEG linker length, such as using PEG2, PEG3, or PEG4 units, can significantly impact the degradation efficiency. nih.gov A shorter linker may be insufficient to bridge the two proteins, while an excessively long linker might not effectively bring them into proximity for ubiquitination.

Phthalimide (B116566) Group: The phthalimide moiety serves as a masked primary amine. Following its incorporation into the PROTAC structure, the phthalimide can be deprotected, typically using hydrazine (B178648), to reveal a primary amine. This amine can then be used as a handle for further chemical modifications or to interact with specific residues on the target protein or E3 ligase. More importantly, the phthalimide group itself is a key structural component of thalidomide (B1683933) and its analogs (lenalidomide and pomalidomide), which are known to bind to the Cereblon (CRBN) E3 ligase. nih.govresearchgate.net Thus, incorporating the phthalimide directly into the linker design can provide the E3 ligase-recruiting function.

Bromo Group: The terminal bromo group is a reactive handle that can be displaced by various nucleophiles, such as amines or thiols. This allows for the covalent attachment of the linker to either the target protein ligand or the E3 ligase ligand, depending on the synthetic strategy.

The synthesis of PROTACs often involves a modular approach where the target ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together. This compound is well-suited for this strategy, providing a bifunctional linker with orthogonal reactivity.

Integration into Heterobifunctional Degrader Constructs

The integration of this compound into heterobifunctional degraders leverages its distinct chemical functionalities. In a typical synthetic route, the bromo group can be reacted with a nucleophilic functional group on a pre-synthesized ligand for the protein of interest (POI). Subsequently, the phthalimide-protected amine can be deprotected to reveal a primary amine, which is then coupled to the E3 ligase ligand.

One of the most significant applications of phthalimide-containing linkers is in the development of degraders that recruit the CRBN E3 ligase. The phthalimide moiety mimics the glutarimide (B196013) ring of thalidomide and its derivatives, which are known to bind to CRBN. This has been a highly successful strategy for the degradation of a variety of high-value therapeutic targets, including BET proteins. nih.govresearchgate.net

For example, in the design of BET degraders, a ligand that binds to the bromodomains of BET proteins (such as JQ1 or its derivatives) is connected via a linker to a CRBN-recruiting moiety. The linker's properties, including the presence of a PEG chain derived from a precursor like this compound, are critical for optimizing the degradation potency. Research has demonstrated that the length of the PEG linker can influence the selectivity of degradation among different BET family members. nih.gov

| Parameter | Influence on PROTAC Activity | Research Finding |

| Linker Length | Affects ternary complex stability and degradation efficiency. | In BET degraders, PEG3 and PEG4 linkers were generally more potent than PEG2 linkers. nih.gov |

| Linker Composition | Impacts solubility, cell permeability, and interactions within the ternary complex. | Hydrophilic PEG linkers can improve the physicochemical properties of the PROTAC. |

| E3 Ligase Ligand | Determines which E3 ligase is recruited for target ubiquitination. | The phthalimide group is a key component for recruiting the Cereblon (CRBN) E3 ligase. nih.govresearchgate.net |

Bioconjugation Strategies for Molecular Systems

The reactive bromo group and the protected amine make this compound a valuable tool for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, peptides, and oligonucleotides.

Conjugation to Peptides and Proteins

The bromo group of this compound is susceptible to nucleophilic substitution by the thiol group of cysteine residues in peptides and proteins. This reaction, often referred to as a thio-bromo "click" reaction, is a robust method for site-specific modification of proteins. nih.gov This strategy is particularly useful for attaching PEG chains (PEGylation) to proteins, which can enhance their solubility, stability, and pharmacokinetic properties.

The reaction proceeds via an S_N2 mechanism, where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond. This reaction is typically performed under mild conditions, which helps to preserve the structure and function of the protein.

Once the this compound linker is attached to the protein via the cysteine residue, the phthalimide group can be deprotected to expose a primary amine. This amine can then be used for further functionalization, such as the attachment of a fluorescent dye, a drug molecule, or another biomolecule.

| Biomolecule | Functional Group | Reaction Type | Resulting Linkage |

| Peptide/Protein | Cysteine Thiol | Nucleophilic Substitution | Thioether |

| Small Molecule | Primary/Secondary Amine | Nucleophilic Substitution | Amine |

Functionalization of Small Molecules and Oligonucleotides

The versatility of this compound extends to the functionalization of small molecules and oligonucleotides. Small molecules containing nucleophilic groups, such as primary or secondary amines, can react with the bromo group to form a stable covalent bond. This allows for the introduction of a PEGylated and protected amine handle onto the small molecule, which can be useful for modulating its properties or for subsequent conjugation to other molecules.

In the context of oligonucleotides, this compound can be used to introduce modifications at specific positions. For example, it can be reacted with a thiol-modified oligonucleotide to attach the PEG-phthalimide linker. The phthalimide group can then be deprotected to provide a primary amine, which can be used to conjugate the oligonucleotide to a peptide, a protein, or a drug molecule for applications in targeted drug delivery or diagnostics.

Development of Advanced Research Probes in Chemical Biology

The unique properties of the phthalimide scaffold have been exploited in the development of fluorescent probes for various biological applications. rsc.orgsemanticscholar.org While this compound itself is not fluorescent, its phthalimide moiety can serve as a core structure for the synthesis of novel fluorescent probes. For instance, derivatives of phthalimide have been used to create probes for the detection of metal ions and reactive oxygen species.

Furthermore, the ability to conjugate this compound to biomolecules opens up possibilities for creating targeted research probes. By attaching a fluorescent dye to the deprotected amine of the linker after it has been conjugated to a protein or peptide of interest, researchers can create probes to study the localization and dynamics of these biomolecules within living cells.

Surface Functionalization and Nanomaterial Engineering

The strategic design of this compound allows for a two-stage approach to surface modification. The bromo group serves as a reactive handle for initial attachment to surfaces, while the phthalimide group provides a latent primary amine that can be deprotected for subsequent conjugation of biomolecules or other functional moieties. The intervening PEG3 spacer enhances solubility and reduces steric hindrance, proving advantageous in complex biological environments.

Modification of Polymeric Materials and Surfaces

The ability to tailor the surface properties of polymeric materials is crucial for a wide range of applications, from biocompatible medical implants to advanced sensors. This compound offers a robust method for achieving such modifications.

The primary mechanism for attaching this compound to a polymer surface involves the reaction of its bromo group with nucleophilic functional groups present on the polymer backbone or introduced through prior surface activation. For instance, polymer surfaces rich in thiol (-SH) or amine (-NH2) groups can readily undergo nucleophilic substitution with the bromo moiety, forming a stable covalent bond.

Once the linker is anchored to the polymer surface, the phthalimide protecting group can be selectively removed, typically through hydrazinolysis, to expose a primary amine. This newly introduced amine serves as a versatile conjugation point for a variety of molecules, including:

Biomolecules: Peptides, proteins, and oligonucleotides can be immobilized to confer bioactivity or biorecognition properties to the polymer surface.

Small Molecules: Dyes, fluorophores, or specific ligands can be attached for sensing or imaging applications.

Other Polymers: Grafting of different polymer chains can be initiated from the amine group to create complex surface architectures with tailored properties such as hydrophilicity or charge.

A hypothetical application could involve the modification of a polystyrene-based resin for affinity chromatography. The surface of the resin could first be functionalized with thiol groups. Subsequent reaction with this compound would tether the linker to the surface. Following deprotection of the phthalimide group, a specific antibody could be covalently attached via its carboxylic acid groups to the newly formed primary amines on the surface, creating a highly specific affinity matrix for protein purification.

| Polymer Substrate | Surface Activation | Conjugation Chemistry with this compound | Potential Application |

| Thiolated Polypropylene | Direct Reaction | Nucleophilic substitution of bromide by surface thiols | Biocompatible coating for medical devices |

| Amine-functionalized PVC | Direct Reaction | Nucleophilic substitution of bromide by surface amines | Platform for sensor development |

| Carboxylated Polystyrene | Amide Coupling (post-deprotection) | Deprotection of phthalimide to amine, followed by EDC/NHS coupling with surface carboxyl groups | Solid support for peptide synthesis |

Engineering of Nanoparticle Surfaces

The functionalization of nanoparticle surfaces is paramount to their application in nanomedicine, diagnostics, and catalysis. This compound provides a precise method for engineering the surface of various nanoparticles, including gold nanoparticles, quantum dots, and magnetic nanoparticles.

The attachment of this compound to nanoparticle surfaces often leverages the reactivity of the bromo group. For instance, gold nanoparticles (AuNPs) are commonly functionalized with thiol-containing molecules due to the strong affinity between gold and sulfur. A thiol-terminated version of the PEG linker would readily self-assemble onto the AuNP surface. Subsequently, reaction with this compound would introduce the phthalimide-protected amine.

Alternatively, for nanoparticles with surface amine or hydroxyl groups, the bromo end of the linker can be utilized for direct covalent attachment. Once the nanoparticle is coated with the linker, the deprotection of the phthalimide group opens up a plethora of possibilities for further functionalization. This is particularly valuable in the development of targeted drug delivery systems. For example, a chemotherapeutic drug could be conjugated to the nanoparticle via the linker, and a targeting ligand, such as a specific antibody or peptide, could be attached to the terminal amine to direct the nanoparticle to cancer cells.

The PEG3 spacer plays a critical role in nanoparticle engineering. It imparts a "stealth" character to the nanoparticles, reducing non-specific protein adsorption and prolonging their circulation time in the bloodstream. This is a crucial factor for the efficacy of intravenously administered nanomedicines.

| Nanoparticle Type | Surface Ligand for this compound Attachment | Deprotection Method | Example of Further Functionalization | Potential Application |

| Gold Nanoparticles | Thiol-terminated PEG | Hydrazinolysis | Attachment of a targeting peptide | Targeted cancer therapy |

| Quantum Dots | Amine-terminated silane | Hydrazinolysis | Conjugation of a fluorescent dye | Bioimaging |

| Magnetic Nanoparticles | Carboxylic acid-terminated ligand | Hydrazinolysis | Immobilization of an enzyme | Biocatalysis and separation |

Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of Bromo-PEG3-phthalimide. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a comprehensive picture of the molecule's framework.

In ¹H NMR spectroscopy, the characteristic signals of the phthalimide (B116566) group, the polyethylene (B3416737) glycol (PEG) chain, and the terminal bromoethyl group are observed. The aromatic protons of the phthalimide ring typically appear as a multiplet in the downfield region, approximately between 7.7 and 7.9 ppm. The ethylene (B1197577) glycol units of the PEG linker produce a series of overlapping signals, with the most prominent peak often found around 3.6-3.7 ppm. The methylene (B1212753) protons adjacent to the nitrogen of the phthalimide, the ether oxygens, and the terminal bromine atom exhibit distinct chemical shifts and coupling patterns that allow for their specific assignment. For instance, the protons adjacent to the bromine atom are expected to resonate at a lower field (around 3.4-3.5 ppm) compared to the other PEG protons due to the deshielding effect of the halogen.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the phthalimide group are typically observed at the most downfield region of the spectrum (around 168 ppm). The aromatic carbons of the phthalimide ring resonate in the 123-134 ppm range. The carbon atoms of the PEG chain give rise to a set of signals in the range of approximately 67-71 ppm, while the carbon directly attached to the bromine atom is shifted to a higher field, typically appearing around 30 ppm.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phthalimide (aromatic) | 7.70 - 7.90 | Multiplet |

| -N-CH₂ -CH₂-O- | 3.85 - 3.95 | Triplet |

| -O-CH₂ -CH₂-O- (PEG backbone) | 3.60 - 3.75 | Multiplet |

| -O-CH₂ -CH₂-Br | 3.75 - 3.85 | Triplet |

| -CH₂-CH₂ -Br | 3.40 - 3.50 | Triplet |

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Phthalimide (C=O) | ~168 |

| Phthalimide (aromatic C) | 123 - 134 |

| -N-C H₂- | ~38 |

| -O-C H₂- (PEG backbone) | 68 - 71 |

| -C H₂-Br | ~30 |

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The expected monoisotopic mass of this compound (C₁₆H₂₀BrNO₅) is approximately 385.05 g/mol for the ⁷⁹Br isotope and 387.05 g/mol for the ⁸¹Br isotope. In the mass spectrum, one would expect to see two peaks of nearly equal intensity separated by 2 m/z units, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. Under ESI conditions, the molecule is often observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule would include cleavage of the ether linkages in the PEG chain, loss of the bromine atom, and fragmentation of the phthalimide ring.

Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ⁷⁹Br/⁸¹Br) |

|---|---|

| [M]⁺ | 385.05 / 387.05 |

| [M+H]⁺ | 386.06 / 388.06 |

| [M+Na]⁺ | 408.04 / 410.04 |

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic methods are essential for determining the purity and homogeneity of this compound, ensuring that it is free from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound. oup.com Reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak. The retention time of the peak is a characteristic of the compound under specific chromatographic conditions and can be used for identification purposes. The phthalimide group contains a chromophore that allows for detection by UV-Vis spectroscopy, typically at wavelengths around 220 nm or 254 nm.

Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile and water |

| Detector | UV-Vis (220 nm / 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is used to assess the homogeneity and molecular weight distribution of the PEG chain within the this compound molecule. jenkemusa.com While this compound has a discrete molecular weight, GPC can be used to detect the presence of any polymeric impurities or starting materials with different chain lengths. chromatographyonline.com

In GPC, molecules are separated based on their hydrodynamic volume in solution. shimadzu.com For a well-defined compound like this compound, a single, narrow peak is expected, indicating a low polydispersity index (PDI). jenkemusa.com The elution volume of the compound can be compared to that of known molecular weight standards to confirm its approximate size.

Quantitative Analysis of Reaction Conversion

Quantitative analysis is crucial for monitoring the progress of reactions involving this compound and for determining the extent of its incorporation into other molecules.

Quantitative NMR (qNMR) is a powerful technique for this purpose. rsc.orgresearchgate.net By integrating the signal of a specific proton on the this compound molecule and comparing it to the integral of a known internal standard, the concentration of the compound can be accurately determined. rsc.org This method is particularly useful for determining the efficiency of conjugation reactions, for example, by monitoring the disappearance of the signals corresponding to the terminal bromo group or the appearance of new signals corresponding to the conjugated product. The selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate quantification.

Future Directions and Research Perspectives

Innovation in Synthetic Methodologies for Bromo-PEG3-Phthalimide

The demand for high-purity, well-defined hetero-bifunctional PEG linkers like this compound has spurred the development of more efficient and scalable synthetic routes. Future innovations are expected to move beyond traditional multi-step procedures, focusing on methodologies that offer superior control over PEG chain length, reduced reaction times, and simplified purification processes.

One promising approach involves the desymmetrization of oligo(ethylene glycol)s. nih.gov This strategy allows for the sequential and controlled modification of the terminal hydroxyl groups, enabling the introduction of the bromo and phthalimide (B116566) functionalities with high precision. nih.gov For instance, one hydroxyl group can be converted to an alkyne or azide (B81097) for subsequent "click" chemistry, while the other is activated for the introduction of the bromo or phthalimide group. nih.gov This modular approach not only enhances synthetic efficiency but also opens the door to a wider array of functional end groups.

Future research may also explore enzymatic or chemoenzymatic methods for the synthesis of PEG linkers. These techniques could offer unparalleled selectivity and milder reaction conditions, leading to higher yields and reduced byproducts. The development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, will also be a key area of focus to streamline the production of this compound and related linkers.

Expanding Reactivity Profiles and Orthogonal Chemistries

The inherent functionality of this compound, with its distinct bromo and phthalimide groups, provides a foundation for orthogonal chemical strategies. The bromide serves as a good leaving group for nucleophilic substitution, while the phthalimide acts as a stable protecting group for a primary amine, which can be liberated under specific conditions, typically with hydrazine (B178648).

Future research will likely focus on expanding the repertoire of reactions that can be performed selectively at either end of the molecule. This includes the development of milder and more selective deprotection methods for the phthalimide group that are compatible with a wider range of sensitive functional groups. This would allow for more complex multi-step syntheses where the revealed amine can be used for subsequent conjugations.

Furthermore, the bromo group's reactivity can be fine-tuned. For example, its conversion to other functional groups, such as thiols, azides, or alkynes, would significantly broaden the range of possible conjugation chemistries. nih.gov This would enable the use of this compound in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are known for their high efficiency and bio-orthogonality. nih.gov

The development of protecting group strategies that allow for the selective reaction of one terminus while the other remains inert will be crucial for the synthesis of highly complex and well-defined molecular architectures. This will enable the stepwise construction of molecules with precise control over the placement of different functionalities.

Novel Applications in Targeted Molecular Assembly

A significant area of future research for this compound lies in its application for targeted molecular assembly, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are hetero-bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The modular nature of this compound makes it an ideal linker for PROTAC design. The phthalimide moiety can be readily converted to a pomalidomide (B1683931) or thalidomide (B1683933) derivative, which are known binders of the Cereblon (CRBN) E3 ligase. The bromo- end can then be attached to a ligand that specifically binds to the protein of interest. The PEG3 spacer provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Future research in this area will focus on optimizing the length and composition of the PEG linker to fine-tune the efficacy and selectivity of PROTACs. The ability to synthetically vary the PEG chain length will be critical in this endeavor. Furthermore, the development of PROTACs targeting a wider range of E3 ligases and disease-relevant proteins will continue to be a major focus.

Below is a table illustrating the conceptual design of PROTACs utilizing a this compound-derived linker:

| Target Protein Ligand | E3 Ligase Ligand (from Phthalimide) | Linker (from Bromo-PEG3-) | Resulting PROTAC (Conceptual) |

| Kinase Inhibitor | Pomalidomide | -S-(CH2)2-O-(CH2)2-O-(CH2)2-O- | Kinase Degrader |

| Bromodomain Binder | Thalidomide | -NH-(CH2)2-O-(CH2)2-O-(CH2)2-O- | BET Protein Degrader |

| Nuclear Receptor Ligand | Lenalidomide | -O-(CH2)2-O-(CH2)2-O-(CH2)2-O- | Nuclear Receptor Degrader |

Synergistic Integration with Emerging Material Science Paradigms

The unique properties of this compound also position it for exciting applications in material science. The PEG component imparts hydrophilicity and biocompatibility, while the terminal functional groups allow for its incorporation into a variety of materials.

One promising area is the surface modification of nanoparticles. For instance, the bromo group can be converted to a thiol, which can then be used to anchor the linker to the surface of gold nanoparticles. The phthalimide end can then be deprotected to reveal an amine, which can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules. This approach allows for the creation of multifunctional nanoparticles for applications in drug delivery, diagnostics, and bio-imaging.

Another exciting prospect is the use of this compound in the development of advanced hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely used in biomedical applications such as tissue engineering and drug delivery. This compound can be used as a cross-linker to form hydrogels with tunable mechanical properties and degradation profiles. The phthalimide group can be deprotected post-gelation to introduce functional amines within the hydrogel matrix, which can then be used to immobilize bioactive molecules such as growth factors or enzymes.

Furthermore, the development of stimuli-responsive materials is a rapidly growing field. This compound could be incorporated into polymers that respond to changes in their environment, such as pH or temperature. For example, the cleavage of the phthalimide group under specific pH conditions could trigger the release of a therapeutic agent from a hydrogel or the disassembly of a nanoparticle-based drug delivery system.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for Bromo-PEG3-phthalimide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions, where the bromine atom in N-(3-bromopropyl)phthalimide reacts with polyethylene glycol (PEG) derivatives. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Optimizing molar ratios (e.g., 1:1.2 for PEG to bromopropyl-phthalimide) and using catalysts like potassium carbonate can improve yields. Purity (>95%) is confirmed via HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for verifying molecular structure, with characteristic peaks for the phthalimide group (δ 7.8–7.9 ppm) and PEG chain (δ 3.5–3.7 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Data interpretation requires comparison to reference spectra and iterative validation .

Q. What purification methods ensure high purity of this compound for bioconjugation?

- Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) effectively removes unreacted PEG or phthalimide byproducts. Recrystallization in ethanol or acetone can further enhance purity. Post-purification, analytical techniques like thin-layer chromatography (TLC) and HPLC are essential to verify purity (>95%) before downstream applications .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields during this compound synthesis under varying conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, solvent, catalyst). For example, a factorial design can test interactions between temperature (60°C vs. 80°C) and solvent polarity. Iterative data collection and regression analysis pinpoint optimal conditions. Contradictory yield data should be analyzed for outliers, reagent degradation, or moisture sensitivity, with validation via replicate experiments .

Q. What strategies improve the integration of this compound into multi-step biomolecular conjugates?

- Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired cross-reactions. Stepwise conjugation via click chemistry (e.g., azide-alkyne cycloaddition) ensures specificity. Monitor intermediate purity after each step using LC-MS. Kinetic studies (e.g., pseudo-first-order rate constants) can optimize reaction times and minimize side products .

Q. How should stability studies of this compound be designed to assess degradation under physiological conditions?

- Methodological Answer : Accelerated stability testing in buffers (pH 4–9) at 37°C simulates physiological environments. Sample aliquots are analyzed via HPLC at intervals (0, 7, 14 days) to quantify degradation products (e.g., free phthalimide). Arrhenius modeling predicts shelf-life at lower temperatures. Include controls for hydrolytic and oxidative pathways, using antioxidants (e.g., BHT) if degradation is observed .

Q. Which frameworks (e.g., PICO, FINER) are suitable for formulating research questions on this compound's biological interactions?

- Methodological Answer : The FINER framework ensures questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does this compound (Intervention) enhance drug delivery in cancer models (Population) compared to non-PEGylated analogs (Comparison)?" The PICO model (Population, Intervention, Comparison, Outcome) structures hypotheses for in vivo studies. Ethical alignment includes minimizing animal toxicity through dose-ranging studies .

Q. How can computational modeling enhance experimental design involving this compound?

- Methodological Answer : Molecular dynamics simulations predict PEG chain flexibility and solvent interactions, guiding solvent selection. Density Functional Theory (DFT) calculates activation energies for bromine displacement reactions, identifying optimal catalysts. Machine learning models (e.g., random forests) can analyze historical reaction data to predict yield outcomes under untested conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.